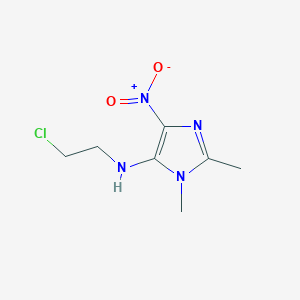![molecular formula C13H17N3O B7810911 2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810911.png)
2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopentyl group, two methyl groups, and a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe cyclopentyl and methyl groups are then added through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolopyridine derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its functional groups and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with distinct structural features and applications.
Uniqueness
2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
2-cyclopentyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHINRGJKITJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2C1=C(N(N2)C3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C2C1=C(N(N2)C3CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)


![2,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810856.png)
![4-(difluoromethyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810862.png)
![3,4-dimethyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810868.png)
![4-(difluoromethyl)-2,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810875.png)
![2-butyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810887.png)
![4-(difluoromethyl)-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810892.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810902.png)
![2,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810905.png)
![2-propan-2-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810915.png)
![6-chloro-2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7810921.png)
![2-cyclopentyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810926.png)
